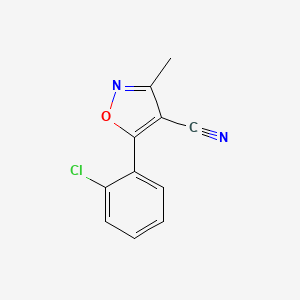
5-(2-Chlorophenyl)-3-methyl-1,2-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile is a heterocyclic compound that features an isoxazole ring substituted with a 2-chlorophenyl group, a methyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with acetylacetone in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}ethanone: This compound exhibits similar structural features and biological activities.
2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one: Another compound with a chlorophenyl group and heterocyclic ring, used in similar applications.
Uniqueness
5-(2-Chlorophenyl)-3-methylisoxazole-4-carbonitrile is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
62219-88-9 |
|---|---|
Fórmula molecular |
C11H7ClN2O |
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-3-methyl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-7-9(6-13)11(15-14-7)8-4-2-3-5-10(8)12/h2-5H,1H3 |
Clave InChI |
SACQWWBQOMRSGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1C#N)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



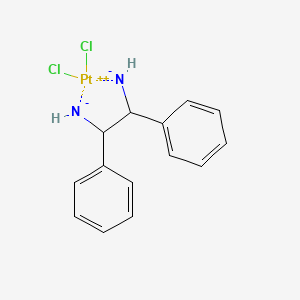

![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)
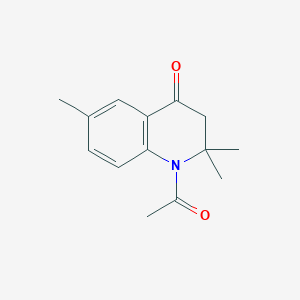
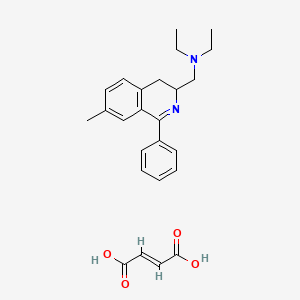

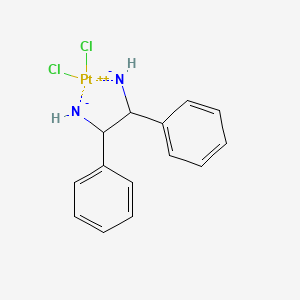

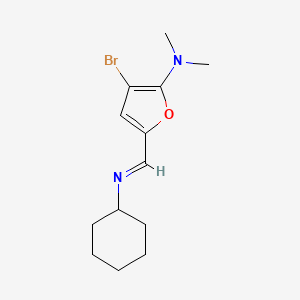

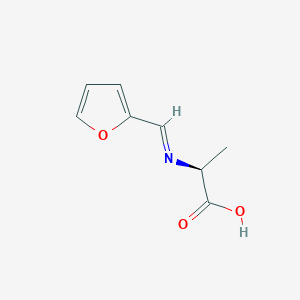

![1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B12881522.png)
